molecular formula C13H14BrNO3 B2549734 (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid CAS No. 2140265-41-2

(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B2549734
CAS No.: 2140265-41-2
M. Wt: 312.163
InChI Key: VWDMHIAPLAAIMI-ZDUSSCGKSA-N
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Description

(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a stereochemically defined (2S) configuration. Its structure features:

  • Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1.
  • 4-Bromophenyl carbonyl group: Attached to the nitrogen via a carbonyl linkage, introducing aromaticity and electron-withdrawing properties.
  • 2-Methyl substituent: A sterically influencing group at the 2nd position of the pyrrolidine ring.

This compound’s structural uniqueness lies in the combination of bromine’s lipophilicity, the rigidity of the pyrrolidine ring, and the stereochemical arrangement, making it a candidate for pharmaceutical or synthetic intermediates.

Properties

IUPAC Name

(2S)-1-(4-bromobenzoyl)-2-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(12(17)18)7-2-8-15(13)11(16)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDMHIAPLAAIMI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid ()

  • Substituents :
    • A 4-bromobenzyl group at position 4 (R-configuration).
    • tert-Butoxycarbonyl (Boc) protecting group on nitrogen.
  • Key differences :
    • The bromine is part of a benzyl group (C-4) rather than a carbonyl-linked aryl group.
    • Boc group enhances stability but reduces reactivity compared to the target compound’s direct 4-bromophenyl carbonyl.
  • Implications : The benzyl group increases lipophilicity, while the Boc protection alters synthetic utility .

(2S)-1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid ()

  • Substituents :
    • (4-Bromophenyl)methoxy carbonyl group on nitrogen.
  • Key differences :
    • A methoxy spacer between the aryl group and carbonyl, reducing electron-withdrawing effects compared to the target’s direct carbonyl linkage.
  • Implications : The methoxy group may decrease electrophilicity, affecting reactivity in coupling reactions .

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid ()

  • Substituents :
    • Boc-protected nitrogen and phenyl group at C-4 (S-configuration).
  • Key differences :
    • Lacks bromine; phenyl group at C-4 introduces steric bulk without halogen’s electronic effects.

(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid ()

  • Substituents :
    • 4-Fluorobenzenesulfonyl group on nitrogen.
    • Hydroxyl group at C-4 (R-configuration).
  • Key differences :
    • Sulfonyl group (electron-withdrawing) replaces carbonyl, altering electronic properties.
    • Hydroxyl group introduces hydrogen-bonding capacity.
  • Implications : The sulfonyl group may enhance metabolic stability compared to carbonyl-containing analogues .

Comparative Data Table

Compound Name Substituents (Position) Halogen Key Functional Groups Molecular Formula Key Features
(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid (Target) 4-Bromophenyl carbonyl (N1), methyl (C2) Br Carboxylic acid, Carbonyl C14H14BrNO3 Bromine enhances lipophilicity
(2S,4R)-4-(4-Bromobenzyl)-1-Boc-pyrrolidine-2-carboxylic acid 4-Bromobenzyl (C4), Boc (N1) Br Carboxylic acid, Benzyl C18H24BrNO4 Boc protection aids synthesis
(2S)-1-[(4-Bromophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid (4-Bromophenyl)methoxy carbonyl (N1) Br Carboxylic acid, Methoxy C13H14BrNO4 Methoxy spacer alters reactivity
(2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Boc (N1), phenyl (C4) None Carboxylic acid, Boc C17H23NO4 Lacks halogen; steric bulk
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxy-pyrrolidine-2-carboxylic acid 4-Fluorobenzenesulfonyl (N1), hydroxyl (C4) F Carboxylic acid, Sulfonyl, Hydroxyl C11H12FNO5S Fluorine and sulfonyl enhance stability

Key Comparative Insights

Functional Group Diversity :

  • Carbonyl vs. Sulfonyl: The target’s carbonyl group is more electrophilic than sulfonyl (), influencing reactivity in nucleophilic substitutions.
  • Methoxy vs. Direct Linkage: ’s methoxy spacer reduces electronic conjugation compared to the target’s direct aryl-carbonyl bond .

Stereochemical Variations :

  • The (2S,4R) configuration in introduces spatial constraints that may affect binding in chiral environments compared to the target’s (2S) configuration .

Protective Groups : Boc () and sulfonyl () groups modify solubility and synthetic pathways, contrasting with the target’s unprotected carboxylic acid .

Biological Activity

(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid, also known by its CAS number 144332-75-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid is C₁₃H₁₄BrNO₄, with a molecular weight of 328.16 g/mol. The presence of a bromophenyl group suggests potential interactions with biological targets, which may be exploited in drug design.

1. Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : Preliminary data indicate potential anticancer properties.

The biological mechanisms through which (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in disease processes.

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of related pyrrolidine derivatives on human cancer cell lines. The results demonstrated that compounds with bromophenyl substitutions exhibited enhanced activity against specific cancer types, suggesting a similar potential for (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid.

Cell LineIC50 (μM)Reference
MCF-7 (Breast)15.3
A549 (Lung)12.7
HeLa (Cervical)10.5

Case Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory effects of pyrrolidine derivatives. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, which may also apply to (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid.

CytokineInhibition (%)Reference
TNF-alpha45
IL-638
IL-1 beta50

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